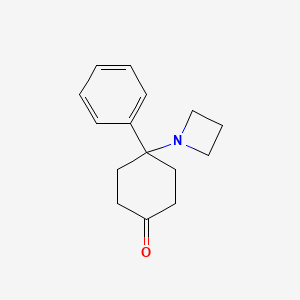

4-(Azetidin-1-yl)-4-phenylcyclohexan-1-one

Descripción general

Descripción

4-(Azetidin-1-yl)-4-phenylcyclohexan-1-one is a heterocyclic compound featuring an azetidine ring fused to a cyclohexanone structure with a phenyl group attached

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Azetidin-1-yl)-4-phenylcyclohexan-1-one typically involves the formation of the azetidine ring followed by its attachment to the cyclohexanone structure. One common method involves the aza-Michael addition of azetidine to a suitable precursor, such as a cyclohexanone derivative . The reaction conditions often include the use of a base, such as triethylamine, and a solvent like dichloromethane, under controlled temperature conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance the efficiency of the process .

Análisis De Reacciones Químicas

Nucleophilic Additions at the Ketone Group

The carbonyl group undergoes classical nucleophilic additions, though the electron-donating azetidine ring may slightly modulate reactivity compared to unsubstituted cyclohexanones:

-

Grignard Reactions : Reacts with organomagnesium reagents (e.g., PhMgBr) to form tertiary alcohols. The azetidine’s inductive effects reduce ketone electrophilicity, potentially lowering reaction rates .

-

Cyanohydrin Formation : Under basic conditions, cyanide ions add to the carbonyl, yielding α-cyanoalcohol derivatives .

-

Oxime Formation : Reacts with hydroxylamine (NH₂OH) to form oximes, a precursor for further functionalization (e.g., Beckmann rearrangement) .

Key Mechanistic Notes:

-

Steric hindrance from the bulky azetidine and phenyl groups may favor attack from the less hindered face of the ketone.

-

Stabilization of transition states via conjugation with the azetidine’s lone pair is plausible but untested .

Reduction of the Ketone Moiety

The ketone group can be reduced to a methylene (-CH₂-) group under specific conditions:

Azetidine Ring-Opening and Functionalization

The strained four-membered azetidine ring undergoes selective transformations:

-

Triphosgene-Mediated Reactions :

-

Treatment with triphosgene (Cl₃COC(O)CCl₃) and bases (e.g., pyridine) generates carbamoyl chlorides. For example, N-alkyl scission produces cyclic carbamoyl chlorides (e.g., 70 , 73 in ), while ring-opening yields acyclic derivatives .

-

Mechanism : Activation of the azetidine nitrogen by triphosgene forms an intermediate carbamate, followed by nucleophilic attack by chloride .

-

-

Alkylation/Acylation :

Structural Influence:

-

Steric bulk of substituents dictates reaction pathways. Bulky N-alkyl groups favor N-alkyl scission over ring-opening .

Catalytic Transformations

The ketone and azetidine groups participate in metal-catalyzed reactions:

-

Ruthenium-Catalyzed α-Alkylation :

-

In the presence of Ru catalysts and trialkylamines (e.g., tributylamine), the ketone undergoes regioselective α-alkylation. For 4-phenylcyclohexanone analogs, this yields 2-alkyl-4-phenylcyclohexanones (e.g., 2-butyl-4-phenylcyclohexanone) .

-

Predicted Outcome : The azetidine’s electronic effects may alter regioselectivity or catalyst efficiency compared to simpler substrates .

-

Miscellaneous Reactions

-

Friedel-Crafts Acylation : The phenyl group may undergo electrophilic substitution, though the electron-withdrawing ketone and azetidine could deactivate the ring .

-

Oxidation : Pinnick oxidation (CrO₃, pyridine) might convert the ketone to a carboxylic acid, but competing azetidine oxidation requires investigation .

Challenges and Research Gaps

-

Limited direct studies on 4-(Azetidin-1-yl)-4-phenylcyclohexan-1-one necessitate extrapolation from analogous systems.

-

Azetidine’s stability under strongly acidic/basic or high-temperature conditions remains poorly characterized.

-

Synergistic effects between the azetidine and ketone groups on reaction pathways require experimental validation.

Aplicaciones Científicas De Investigación

Research indicates that 4-(Azetidin-1-yl)-4-phenylcyclohexan-1-one exhibits potential biological activities, including:

- Antinociceptive Effects : Preliminary studies suggest it may interact with pain pathways, providing insights into its potential use as an analgesic.

- Neuroprotective Properties : Its interactions with specific receptors may offer protective effects against neurodegeneration.

Case Studies

Several studies have investigated the pharmacodynamics and pharmacokinetics of this compound:

- Pain Management : A study exploring the dual activity of compounds similar to this compound indicated potential efficacy in treating chronic pain through interactions with voltage-gated calcium channels (VGCC) and μ-opioid receptors .

- Drug Development : Research focusing on the binding affinity of this compound to various biological targets has shown promise in developing new therapeutic agents for conditions such as neuropathic pain .

Future Directions and Research Opportunities

The ongoing exploration of this compound's properties suggests several avenues for future research:

- Clinical Trials : Further investigation into its efficacy and safety in human subjects is necessary.

- Mechanistic Studies : Understanding the molecular mechanisms underlying its biological activities could lead to enhanced therapeutic applications.

Mecanismo De Acción

The mechanism of action of 4-(Azetidin-1-yl)-4-phenylcyclohexan-1-one involves its interaction with molecular targets, such as enzymes or receptors, through its azetidine ring and phenyl group. These interactions can modulate biological pathways, leading to various pharmacological effects. The specific pathways and targets depend on the context of its application, such as its use in medicinal chemistry.

Comparación Con Compuestos Similares

Similar Compounds

4-(Azetidin-1-yl)-4-phenylbutan-1-one: Similar structure but with a butanone backbone.

4-(Azetidin-1-yl)-4-phenylpentan-1-one: Similar structure but with a pentanone backbone.

4-(Azetidin-1-yl)-4-phenylhexan-1-one: Similar structure but with a hexanone backbone.

Uniqueness

4-(Azetidin-1-yl)-4-phenylcyclohexan-1-one is unique due to its cyclohexanone backbone, which imparts distinct steric and electronic properties compared to its linear analogs. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications in medicinal chemistry and material science .

Actividad Biológica

4-(Azetidin-1-yl)-4-phenylcyclohexan-1-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclohexanone core with an azetidine ring and a phenyl group, contributing to its unique biological properties. Its molecular formula is , and it has a molecular weight of 239.33 g/mol. The structure can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The azetidine moiety can facilitate hydrogen bonding, while the phenyl group may engage in hydrophobic interactions, enhancing the compound's affinity for specific biological targets.

Biological Activities

Antimicrobial Activity: Research indicates that this compound exhibits notable antimicrobial properties against various bacterial strains. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.

Anticancer Properties: Preliminary studies suggest that this compound may possess anticancer effects. It has shown promise in inhibiting the proliferation of cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .

Neuroprotective Effects: There is emerging evidence that this compound may exert neuroprotective effects, potentially offering therapeutic benefits in neurodegenerative diseases. Its ability to modulate neurotransmitter levels and reduce oxidative stress is under investigation.

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In a study published in Cancer Research, researchers evaluated the effects of this compound on MCF-7 breast cancer cells. The compound was found to decrease cell viability by inducing apoptosis through the activation of caspase pathways. Additionally, flow cytometry analysis revealed significant cell cycle arrest at the G0/G1 phase, indicating its potential as an anticancer agent .

Propiedades

IUPAC Name |

4-(azetidin-1-yl)-4-phenylcyclohexan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO/c17-14-7-9-15(10-8-14,16-11-4-12-16)13-5-2-1-3-6-13/h1-3,5-6H,4,7-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URYQTQDYBURNGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)C2(CCC(=O)CC2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.